molecular formula C15H8Br2ClN3O2 B3744209 4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide

4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide

Cat. No. B3744209
M. Wt: 457.50 g/mol
InChI Key: CBOQOKZMYJEKCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide, also known as DBIBH, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DBIBH is a hydrazone derivative of 5,7-dibromoindoline-2,3-dione, which is a potent inhibitor of protein tyrosine phosphatases (PTPs).

Mechanism of Action

4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide inhibits the activity of PTPs by covalently modifying the active site of the enzyme. PTPs are a family of enzymes that dephosphorylate tyrosine residues on proteins. This dephosphorylation event can either activate or inhibit the signaling pathways in the cell. Inhibiting PTP activity can, therefore, modulate the signaling pathways and affect various cellular processes such as cell survival, proliferation, and differentiation.
Biochemical and physiological effects:
4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been shown to have various biochemical and physiological effects. In cancer cells, 4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis. In neuronal cells, 4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide protects against oxidative stress, reduces inflammation, and improves cognitive function. In T cells, 4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide inhibits the production of pro-inflammatory cytokines and promotes the differentiation of regulatory T cells.

Advantages and Limitations for Lab Experiments

4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has several advantages for lab experiments. It is a highly specific inhibitor of PTPs and has low toxicity. It can be easily synthesized and purified. However, 4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has some limitations. It is not water-soluble and requires the use of organic solvents for experiments. It also has a short half-life in vivo, which can limit its therapeutic potential.

Future Directions

There are several future directions for the research on 4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide. One potential direction is to develop water-soluble analogs of 4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide that can be used in vivo. Another direction is to study the effects of 4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide on other signaling pathways and cellular processes. Additionally, 4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide can be studied in combination with other therapeutic agents to enhance its efficacy. Finally, the therapeutic potential of 4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide can be evaluated in animal models of various diseases.

Scientific Research Applications

4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and autoimmune disorders. In cancer research, 4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been shown to inhibit the activity of PTPs, which are overexpressed in many types of cancer. PTPs play a crucial role in cancer cell survival, proliferation, and metastasis. Therefore, inhibiting PTP activity can be a promising strategy for cancer therapy.
In neurodegenerative diseases, PTPs have been implicated in the pathogenesis of Alzheimer's disease, Parkinson's disease, and Huntington's disease. 4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been shown to protect neuronal cells from oxidative stress and improve cognitive function in animal models of Alzheimer's disease. Therefore, 4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide can be a potential therapeutic agent for neurodegenerative diseases.
In autoimmune disorders, PTPs play a critical role in regulating the immune response. 4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been shown to inhibit the activity of PTPs in T cells, which are involved in the pathogenesis of autoimmune disorders such as multiple sclerosis and rheumatoid arthritis. Therefore, 4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide can be a potential therapeutic agent for autoimmune disorders.

properties

IUPAC Name

4-chloro-N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Br2ClN3O2/c16-8-5-10-12(11(17)6-8)19-15(23)13(10)20-21-14(22)7-1-3-9(18)4-2-7/h1-6,19,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOQOKZMYJEKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Br2ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
Reactant of Route 2
Reactant of Route 2
4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
Reactant of Route 3
4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
Reactant of Route 4
4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
Reactant of Route 5
4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
Reactant of Route 6
4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide

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